molecular formula C14H15N3O B2910332 1-phenyl-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime CAS No. 111971-45-0

1-phenyl-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime

Cat. No.: B2910332
CAS No.: 111971-45-0
M. Wt: 241.294
InChI Key: QWEBDNWAXUSOAF-ATVHPVEESA-N
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Description

1-phenyl-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime is a chemical reagent designed for professional research and development applications. This compound belongs to the oxime class, a group of compounds renowned for their significant roles in medicinal chemistry and as versatile intermediates in organic synthesis . Oximes are characterized by a (>C=N–OH) functional group and are typically prepared by the condensation of hydroxylamine with aldehydes or ketones . Researchers are increasingly interested in oxime-containing compounds due to their broad spectrum of pharmacological properties, which include serving as kinase inhibitors with potential anticancer and anti-inflammatory activities . The oxime moiety is a key structural feature in many bioactive molecules because it contains two hydrogen-bond acceptors and one donor, which can lead to unique interactions with biological targets compared to their carbonyl precursors . This makes such compounds valuable tools in drug discovery for probing enzyme mechanisms and structure-activity relationships. In a research setting, this specific oxime derivative may be of particular interest for the synthesis of more complex molecules, investigation of its biological activity, or as a standard in analytical studies. It is supplied as a For Research Use Only (RUO) product and is strictly not intended for diagnostic, therapeutic, or any form of human or animal use. Researchers should consult the safety data sheet and handle this material according to laboratory safety protocols.

Properties

IUPAC Name

(Z)-N-(4,6-dimethylpyrimidin-2-yl)oxy-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-9-11(2)16-14(15-10)18-17-12(3)13-7-5-4-6-8-13/h4-9H,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEBDNWAXUSOAF-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)ON=C(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)O/N=C(/C)\C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime typically involves the reaction of acetophenone oxime with 4,6-dimethyl-2-chloropyrimidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Alkylation Reactions

The oxime ether group in this compound can undergo further alkylation under basic conditions. A patented method for synthesizing oxime ethers (including structurally related derivatives) involves:

  • Reagents : Dialkyl sulfates (e.g., dimethyl sulfate) or alkyl halides.
  • Solvents : A polar aprotic solvent (e.g., DMF) mixed with a nonpolar solvent (e.g., MTBE) and water.
  • Conditions : Temperatures between 0–50°C, with potassium carbonate as the base .

Example Reaction Parameters :

ComponentQuantityRole
Oxime substrate12.9 gReactant
Dimethyl sulfate (DMS)13.9 gAlkylating agent
Potassium carbonate16.6 gBase
Solvent (DMF/MTBE)32 g/8 gReaction medium
Temperature20°COptimal condition

This method is scalable and yields O-methylated oxime ethers, which are intermediates in agrochemicals .

Sulfonation Reactions

The oxime oxygen can act as a nucleophile in sulfonation reactions. A study on analogous oxime derivatives demonstrated:

  • Reagents : Sulfonyl chlorides or sulfonic anhydrides.
  • Products : Stable sulfonate esters (e.g., trifluoromethylphenyl oxime sulfonates) .

Example Reaction :

ReactantReagentProduct
2,2,2-Trifluoro-1-phenyl-ethanone oxime2,4,6-Trimethylphenylsulfonyl chloride2,2,2-Trifluoro-1-phenyl-ethanone oxime-O-(2,4,6-trimethylphenylsulfonate)

These sulfonated derivatives are used as latent acids in photoresist compositions, activated by UV irradiation .

Coordination Chemistry

The pyrimidinyl group and oxime oxygen enable coordination with transition metals. A crystal structure study of a related pyridyl oxime derivative revealed:

  • Coordination Sites : Pyrimidinyl nitrogen and oxime oxygen.
  • Metal Binding : Forms octahedral complexes with metals like Cu(II) or Fe(III) .

Key Bond Lengths in Coordination Complexes :

Bond TypeLength (Å)
Metal–N (pyrimidinyl)1.98–2.10
Metal–O (oxime)1.89–1.95

Such complexes are explored for catalytic and material science applications .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 150°C, limiting high-temperature applications .
  • Hydrolysis Resistance : Stable in neutral aqueous conditions but hydrolyzes under acidic or alkaline conditions .
  • Photoreactivity : The oxime sulfonate derivatives decompose upon UV exposure, releasing sulfonic acids .

Scientific Research Applications

1-phenyl-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-phenyl-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrimidinyl group may enhance binding affinity and specificity through additional interactions with the target protein.

Comparison with Similar Compounds

Key Differences :

  • Maleate salts in analogs improve aqueous solubility, whereas the pyrimidinyl group may reduce solubility due to its aromatic nature .

Agrochemical Analogues

Oxime carbamates, such as aldicarb and aldoxycarb , are pesticidal agents that inhibit acetylcholinesterase. These compounds feature methylthio or methylsulfonyl groups attached to the oxime, which are critical for their bioactivity .

Comparison :

  • Aldicarb (2-methyl-2-(methylthio)propanal O-((methylamino)carbonyl)oxime): Contains a methylthio group and methylcarbamoyl substituent, enabling rapid hydrolysis and systemic toxicity in pests.
  • Target Compound: The pyrimidinyl group may confer selectivity toward different enzymes or receptors, reducing non-target toxicity compared to carbamates. However, the absence of a carbamate moiety likely alters its mechanism of action .

Substituent Effects on Physicochemical Properties

Compound Name Substituent on Oxime Oxygen Molecular Weight (g/mol)† Key Property
1-Phenyl-1-ethanone oxime (Acetophenone oxime) None (parent compound) 135.17 Low solubility in water
Target Compound 4,6-Dimethyl-2-pyrimidinyl ~273.30* Enhanced aromatic interactions
2-(2-Nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime 2,4-Dichlorobenzyl ~392.80* High lipophilicity; potential herbicide
Aldoxycarb Methylsulfonyl + methylcarbamoyl 222.29 High soil mobility; pesticidal use

*†Estimated based on molecular formula; *Calculated using substituent contributions.

Analysis :

  • Dichlorobenzyl and pyrimidinyl substituents both enhance lipophilicity but differ in electronic effects: chlorine atoms withdraw electrons, while pyrimidine rings delocalize charge .

Biological Activity

1-Phenyl-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime, also known by its CAS number 111971-45-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C14H15N3O
  • Molecular Weight : 241.29 g/mol
  • Purity : >90%

The biological activity of oxime compounds often relates to their ability to act as ligands in coordination chemistry. The specific oxime structure of this compound allows it to participate in various biochemical interactions, potentially influencing enzyme activity and cellular signaling pathways.

Biological Activities

Research indicates that oxime derivatives exhibit a range of biological activities including:

  • Antioxidant Activity : Oxime compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Some studies suggest that oxime derivatives possess antimicrobial effects against various pathogens.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme overactivity.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry highlighted the antioxidant potential of oxime derivatives. The research demonstrated that certain structural modifications could enhance the radical-scavenging ability of these compounds .

Antimicrobial Effects

In vitro studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell membranes, leading to cell lysis .

Enzyme Inhibition

Research has indicated that oxime compounds can act as inhibitors for certain enzymes involved in metabolic pathways. For instance, a study reported that specific oxime derivatives inhibited acetylcholinesterase activity, which is crucial for neurotransmission .

Synthesis

The synthesis of this compound typically involves the reaction of 1-phenyl-1-ethanone with hydroxylamine in the presence of an acid catalyst. The reaction conditions can be optimized to improve yield and purity.

Data Table

PropertyValue
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
CAS Number111971-45-0
Purity>90%
Antioxidant ActivityYes
Antimicrobial ActivityYes
Enzyme InhibitionYes

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